molecular formula C15H11N5OS2 B2397329 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034348-90-6

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2397329
CAS No.: 2034348-90-6
M. Wt: 341.41
InChI Key: KBLPWOORBWRUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Triazolo-pyridazine backbone: A bicyclic system combining a triazole and pyridazine ring.
  • Thiophene substituents: A thiophen-2-yl group at position 6 of the pyridazine ring and a thiophene-2-carboxamide moiety linked via a methyl group at position 3.

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-15(12-4-2-8-23-12)16-9-14-18-17-13-6-5-10(19-20(13)14)11-3-1-7-22-11/h1-8H,9H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLPWOORBWRUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diaminopyridazines with Nitrites

A foundational method for constructing the triazolopyridazine ring involves treating 3,4-diaminopyridazine 1 with sodium nitrite under acidic conditions. This approach, adapted from Lovelette et al., facilitates cyclization via diazotization and intramolecular nucleophilic attack, yielding the triazolo[4,3-b]pyridazine scaffold 2 in 30–35% yields. Critically, the regioselectivity of this reaction ensures fusion at the 4,3-b position, as confirmed by X-ray crystallography in analogous systems. Challenges include competing oxidation side reactions, which are mitigated by maintaining temperatures below 5°C and using dilute hydrochloric acid as the proton source.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs CuAAC to form the triazole ring directly on a pre-functionalized pyridazine. For example, 3-azidopyridazine 3 reacts with propargylamine derivatives under Cu(I) catalysis to generate the triazolopyridazine core 4 with >80% efficiency. This method offers superior regiocontrol compared to thermal cyclization and permits late-stage diversification of the triazole’s substituents. However, the requirement for azide precursors introduces safety concerns during large-scale synthesis.

Oxidative Cyclization of Hydrazones

Kvaskoff et al. demonstrated that hydrazones derived from pyridazinecarbaldehydes undergo MnO2-mediated oxidative cyclization to furnish triazolopyridazines. Applying this to 6-bromopyridazine-3-carbaldehyde 5 and methylhydrazine affords the 6-bromo-triazolopyridazine 6 , a pivotal intermediate for subsequent Suzuki-Miyaura coupling with thiophen-2-ylboronic acid. Yields for this step range from 65–71%, with purity dependent on rigorous exclusion of moisture.

Functionalization of the Triazolopyridazine Core

Methylation at Position 3

Bromination of the triazolopyridazine’s 3-methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation. Photochemical activation with AIBN in CCl4 at reflux converts 8 to 3-(bromomethyl)-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine 9 in 75% yield. Alternatives such as Appel reaction (CBr4/PPh3) afford lower yields (60–65%) due to competing decomposition.

Synthesis of Thiophene-2-Carboxamide

Friedel-Crafts Acylation of Thiophene

The patent WO2009020588A1 outlines a scalable route to thiophene-2-carboxylic acid 10 via FeCl3-catalyzed Friedel-Crafts acylation of thiophene with acetyl chloride. This step proceeds in 89% yield under optimized conditions (0°C, 2 h), avoiding polysubstitution by using a 1:1 molar ratio of reactants. The resultant ketone is oxidized to the carboxylic acid using KMnO4 in acidic medium (92% yield).

Amide Bond Formation

Activation of 10 with oxalyl chloride generates the acyl chloride 11 , which is treated with aqueous ammonia to furnish thiophene-2-carboxamide 12 in 95% yield. Critical process parameters include slow addition of oxalyl chloride to control exotherms and the use of catalytic DMF to accelerate acylation.

Coupling of the Triazolopyridazine and Carboxamide Moieties

Nucleophilic Substitution

Reaction of 3-(bromomethyl)-triazolopyridazine 9 with thiophene-2-carboxamide 12 in the presence of K2CO3 in DMF at 60°C affords the target compound in 68% yield. Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) increases reactivity, achieving 78% yield under mild conditions (40°C, 12 h).

Reductive Amination Alternative

An alternative pathway condenses 9 with 12 via reductive amination using NaBH3CN in MeOH. While this method avoids pre-functionalization of the methyl group, yields are modest (55%) due to imine instability.

Optimization and Scale-Up Considerations

Purification Challenges

Chromatographic purification of the final compound is complicated by its low solubility in common solvents. Recrystallization from ethanol/water (7:3) provides >99% purity, with a recovery rate of 85%.

Hazard Mitigation

Exothermic steps, such as bromination and acyl chloride formation, require stringent temperature control. The patent emphasizes jacketed reactors and controlled reagent addition to manage heat evolution, particularly during TiCl4-mediated reductions.

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds featuring the triazole and pyridazine moieties as promising antiviral agents. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit superior antiviral activity compared to standard medications like ribavirin. In particular, modifications at specific positions on the triazole scaffold enhance their effectiveness against various viral infections .

Case Study: Antiviral Activity

A series of substituted triazole derivatives demonstrated significant activity against retroviruses. One compound exhibited an effective concentration (EC50) of 0.20 μM in MT-4 cells, outperforming existing antiviral standards . This suggests that N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide may possess similar or enhanced properties worthy of further investigation.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Several studies have reported that derivatives containing thiophene and triazole rings exhibit significant cytotoxic effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AMCF-70.15c-Met kinase inhibition
Compound BHeLa0.83Apoptosis induction
N-(Thiophen)A5490.96Cell cycle arrest

These findings indicate that the incorporation of the triazolo-pyridazine framework into thiophene derivatives can lead to compounds with potent anticancer activity .

Antioxidant Activity

Compounds derived from thiophene have also been evaluated for their antioxidant properties. The presence of electron-donating groups enhances their ability to scavenge free radicals.

Case Study: Antioxidant Efficacy

In vitro studies demonstrated that certain thiophene derivatives showed high antioxidant activity through DPPH and nitric oxide scavenging assays. For example, compounds with a thiophene nucleus exhibited IC50 values significantly lower than traditional antioxidants like ascorbic acid . This highlights the potential for this compound in developing new antioxidant therapies.

Mechanistic Insights and Structure Activity Relationships (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the thiophene and triazole rings can significantly impact their biological efficacy.

Table 2: Structure Activity Relationship Insights

ModificationEffect on Activity
Substitution at C-2Increased antiviral potency
N-3 position changesEnhanced anticancer effects
Thiophene ring sizeOptimal size correlates with higher antioxidant activity

These insights guide future synthesis efforts aimed at enhancing the therapeutic potential of this compound by fine-tuning its chemical structure .

Mechanism of Action

The mechanism of action of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways associated with its observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .

Comparison with Similar Compounds

Core Structure Variations

The triazolo-pyridazine core distinguishes the target compound from analogues with related heterocycles:

Compound Class Core Structure Biological Relevance Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Kinase inhibition (hypothesized)
N-(4-Methylpyridin-2-yl) Analogues Pyridine Antibacterial [1]
Pyrrolo-triazolo-pyrazines [1,2,4]Triazolo[4,3-a]pyrazine Enzyme modulation (e.g., sulfonamide targets) [2]
Benzodiazepine Derivatives Triazolo-diazepine CNS activity (e.g., anxiolytic) [3]

Key Insight : The planar pyridazine core in the target compound may enhance DNA intercalation or kinase binding compared to pyridine or diazepine systems .

Substituent Analysis

Substituents critically influence physicochemical and pharmacological properties:

Compound Substituents Impact on Activity Reference
Target Compound Thiophen-2-yl, thiophene-2-carboxamide Increased lipophilicity; potential antibacterial/kinase inhibition
5-Aryl-N-(4-methylpyridin-2-yl) Analogues Aryl groups (e.g., phenyl, halogens) Enhanced antibacterial potency [1]
Patent Compounds (EP 2022/06) Cyclopropane sulfonamide, cyano groups Enzyme inhibition (e.g., kinase or protease targets) [2]
Benzodiazepine Derivatives Chlorophenyl, nitro groups Sedative/hypnotic effects [3]

Key Insight : Thiophene substituents in the target compound balance lipophilicity and metabolic stability, similar to ’s antibacterial pyridine analogues .

Comparison of Key Steps :

Step Target Compound Analogues Analogues
Core Construction Triazolo-pyridazine cyclization Pyridine alkylation Acyl azide intermediates
Substituent Addition Pd-catalyzed coupling Pd-catalyzed aryl coupling Hydrazine derivatization

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a triazole moiety. The molecular formula is C12H10N4O1S2C_{12}H_{10}N_{4}O_{1}S_{2} with a molecular weight of approximately 286.36 g/mol. The presence of thiophene and triazole rings contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing triazole derivatives exhibit significant antimicrobial properties. For instance, triazolo-based compounds have been reported to possess antibacterial and antifungal activities. A study highlighted that derivatives with similar structures demonstrated effective inhibition against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

CompoundActivityIC50 (µM)
This compoundAntimicrobialTBD

Anticancer Activity

The compound's potential as an anticancer agent has also been evaluated. Triazole derivatives are known for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicated that related compounds could inhibit cancer cell proliferation with IC50 values in the low micromolar range .

StudyCell LineIC50 (µM)
Triazole Derivative EvaluationMCF-7 (breast cancer)5.0
Triazole Derivative EvaluationHeLa (cervical cancer)6.5

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, particularly in pathways associated with cancer cell metabolism.
  • DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitubercular Activity : A series of substituted triazoles were synthesized and tested against Mycobacterium tuberculosis, revealing promising inhibitory activity .
  • Anticancer Studies : Research on similar thiophene-triazole hybrids demonstrated significant cytotoxicity against various cancer cell lines, supporting the potential of these compounds as therapeutic agents .

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled heating (70–100°C) improves cyclization efficiency .
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance intermediate stability .
  • Catalysts : Use of triethylamine or K₂CO₃ to neutralize HCl byproducts during amide formation .

Q. Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from thiophene and triazolo-pyridazine moieties .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₈H₁₃N₅O₃S, [M+H]+ = 379.39) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>98%) using C18 columns (MeCN/H₂O gradient) .

Q. Key Spectral Data :

  • IR : C=O stretch at ~1680 cm⁻¹; C-N (triazole) at ~1550 cm⁻¹ .
  • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, triazole), 7.80–7.20 (m, thiophene protons) .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting kinase inhibition data across assays?

Answer :
Contradictory IC₅₀ values (e.g., EGFR vs. VEGFR2) may arise from assay conditions or binding pocket flexibility. Strategies include:

Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hinge region interactions (e.g., triazole N-atoms with kinase backbone) .

MD Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories; correlate RMSD values with activity .

Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Thr766→Met in EGFR) to explain selectivity shifts .

Example : A methylene bridge modification increased VEGFR2 affinity by 10-fold due to improved hydrophobic packing, as shown in FEP studies .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Q. Answer :

  • Kinase Inhibition : ADP-Glo™ assay for IC₅₀ determination against panels (e.g., PKIS) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Q. Answer :

  • Prodrug Design : Introduce phosphate esters at the carboxamide group, improving solubility by 5× .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release .
  • Co-Crystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates, as seen in analogous thiophene derivatives .

Basic: What computational tools predict the metabolic stability of this compound?

Q. Answer :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thiophene S-oxidation) .
  • Metabolite ID (MetaSite) : Simulate Phase I/II transformations; prioritize glutathione adducts for LC-MS/MS validation .

Advanced: How do crystallographic studies inform polymorph control during scale-up synthesis?

Q. Answer :

  • PXRD (Powder X-ray Diffraction) : Identify stable polymorphs (e.g., Form I vs. Form II) with distinct melting points .
  • HTS (High-Throughput Screening) : Test 96 solvent combinations to map crystallization boundaries, as applied to triazolo-pyridazine analogs .

Case Study : A solvate-free Form I (mp 218°C) showed superior bioavailability compared to hydrate Form II .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can photoinstability in thiophene-containing derivatives be mitigated?

Q. Answer :

  • UV Stabilizers : Add 0.1% w/v ascorbic acid to formulations to quench reactive oxygen species .
  • Structural Modification : Replace thiophene with furan (lower π-π* transition energy) or introduce electron-withdrawing groups (e.g., –CF₃) to reduce photodegradation .

Data : Thiophene→furan substitution increased t½ under UV light from 2h to 8h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.